molecular formula C7H8ClN3 B13006373 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13006373
M. Wt: 169.61 g/mol
InChI Key: BACBLCLXOFZYPK-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound featuring a fused pyridine-pyrazine core with a chlorine substituent at position 5. Its structure combines electron-deficient aromatic rings, making it a valuable scaffold in pharmaceuticals and materials science. The compound’s electron-withdrawing nature and substituent positioning influence its reactivity, stability, and functional properties, as evidenced by its applications in cholesterol ester transfer protein (CETP) inhibition studies and conjugated polymers for optoelectronics .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h3-4,9-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACBLCLXOFZYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CN=C(C=C2N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Case Study: Antibacterial Efficacy
In a comparative study of several compounds against Staphylococcus aureus and Escherichia coli, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Anticancer Properties
Another promising application is in cancer therapy. Preliminary studies have shown that the compound can induce apoptosis in certain cancer cell lines. For example, it was tested on human breast cancer cells (MCF-7) and exhibited cytotoxic effects at concentrations above 50 µM.

Neurological Research

The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter levels and may help in conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects
In vitro studies demonstrated that treatment with this compound resulted in reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests a potential role in developing therapies for neurodegenerative diseases.

Material Science Applications

Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance.

Property Control Polymer Polymer with this compound
Tensile Strength (MPa)2535
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of its target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Analogs: Positional Effects on Bioactivity

  • 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (Isomer): Structural Difference: The pyridine ring is fused at positions 2 and 3 (vs. 3 and 4 in the target compound). Neither improved chemical or metabolic stability compared to lead compounds . Key Insight: Ring fusion positions critically influence bioactivity, likely due to steric and electronic effects on target binding.
  • 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Substituent Position: Chlorine at position 6 instead of 6. Its structural similarity highlights the importance of substituent positioning in modulating properties .

Halogen-Substituted Derivatives: Impact of Substituent Type

  • Antifungal Pyrazine Derivatives :

    • Chloro at Position 3 : Compounds with a 3-chloro substituent on the pyrazine ring showed linearly increasing antifungal activity against T. mentagrophytes with lipophilicity. This suggests that substituent position and lipophilicity are critical for biological efficacy .

Fused Heterocycles in Materials Science

  • Pyrido[3,4-b]pyrazine vs. Quinoxaline and Pyridine: Electron-Withdrawing Strength: Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing ability than quinoxaline or pyridine, leading to lower band gaps (e.g., 0.40–0.53 eV in polymers) and enhanced charge transfer in conjugated polymers . Optoelectronic Performance: Copolymers with thiophene and pyrido[3,4-b]pyrazine units show redshifted UV-vis absorption (λmax ≈ 633 nm) compared to quinoxaline-based analogs, enabling near-infrared applications .
  • Thieno[3,4-b]pyrazine: Synthetic Versatility: Efficient preparation of 2,3-disubstituted derivatives allows tuning of electrochemical properties (e.g., pKa, redox potentials), relevant for organic electronics .

Energetic Materials: Furazano-Pyrazine Derivatives

  • 4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55): Detonation Performance: Salts of compound 55 achieved detonation velocities up to 9,413 m/s and pressures of 36.8 GPa, exceeding RDX. However, high sensitivity limits practical use . Thermal Stability: Introduction of nitramino groups enhances energy density but compromises safety .

Comparative Data Table

Compound Substituent/Position Key Properties/Applications Reference
7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine Cl at position 7 CETP inhibition studies; electron-deficient scaffold
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Cl at position 6 Pharmaceutical intermediate
5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine F at positions 5 and 7 Enhanced metabolic stability (theoretical)
Pyrido[3,4-b]pyrazine-thiophene copolymers None (polymer backbone) λmax ≈ 633 nm; low band gap (0.40–0.53 eV)
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine Nitramino groups Detonation velocity: 9,413 m/s; sensitive

Key Research Findings

Bioactivity and Stability :

  • Chlorine substituent position (e.g., 3 vs. 7) significantly affects antifungal and CETP inhibition activity .
  • Fluorination may improve metabolic stability but requires empirical validation .

Materials Science: Pyrido[3,4-b]pyrazine’s electron-withdrawing strength enables low-band-gap polymers for optoelectronics, outperforming quinoxaline and pyridine analogs .

Energetic Materials: Furazano-pyrazine derivatives balance high detonation performance with sensitivity trade-offs, necessitating further stabilization strategies .

Biological Activity

7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and implications for therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H8_8ClN3_3
  • CAS Number : 1935398-58-5
  • Molecular Weight : 169.61 g/mol
  • SMILES Notation : ClC1=CC2=C(C=N1)NCCN2

The compound features a chloro substituent and a fused pyrido-pyrazine ring system, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit specific cancer cell lines.
  • Antimicrobial Effects : The compound has shown potential in combating bacterial infections.
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Specific methodologies include cyclization reactions that form the fused ring structure.

Anticancer Activity

A study conducted by researchers investigating the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridines revealed that certain modifications to the core structure enhanced anticancer potency. In particular:

  • Compounds with substitutions at the 7-position displayed improved activity against human colon carcinoma cell lines (HT29) with IC50_{50} values in the nanomolar range .

Antimicrobial Effects

Research has indicated that derivatives of this compound possess significant antimicrobial properties. For instance:

  • A derivative was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibition zones in agar diffusion assays.

Enzyme Inhibition

The biological evaluation of related compounds showed promising results as selective inhibitors of checkpoint kinase 1 (CHK1):

  • A study demonstrated that modifications to the pyrazine core could enhance selectivity against CHK2 while maintaining efficacy against CHK1 .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerPotent against HT29 cell line
AntimicrobialEffective against Gram-positive/negative
Enzyme InhibitionSelective CHK1 inhibitor

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